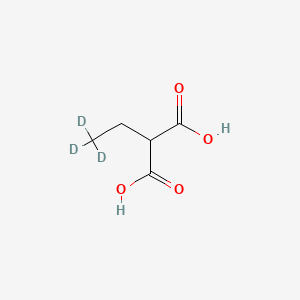

Ethyl-2,2,2-d3-malonic Acid

Vue d'ensemble

Description

Ethyl-2,2,2-d3-malonic Acid is a deuterium-labeled compound, which means that it contains deuterium atoms instead of regular hydrogen atoms. This compound is often used in research and industrial applications due to its unique properties and stability. The presence of deuterium makes it particularly useful in studies involving isotopic labeling and tracing.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-2,2,2-d3-malonic Acid typically involves the deuteration of ethyl malonic acid. This can be achieved through the following steps:

Deuteration of Ethyl Malonic Acid: Ethyl malonic acid is treated with deuterium oxide (D2O) in the presence of a deuterium exchange catalyst. This process replaces the hydrogen atoms with deuterium atoms.

Purification: The resulting this compound is purified using standard techniques such as recrystallization or chromatography to obtain a high-purity product.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Deuteration: Large quantities of ethyl malonic acid are subjected to deuteration using deuterium oxide and a suitable catalyst.

Continuous Purification: Industrial purification methods such as continuous distillation or large-scale chromatography are employed to ensure the purity and consistency of the product.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl-2,2,2-d3-malonic Acid undergoes several types of chemical reactions, including:

Acid-Base Reactions: The compound can participate in acid-base reactions, where it can act as an acid and donate a proton (deuteron) to a base.

Nucleophilic Substitution Reactions: It can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Ester Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Decarboxylation: Upon heating, the compound can undergo decarboxylation to produce carbon dioxide and a deuterated derivative.

Common Reagents and Conditions:

Acid-Base Reactions: Common bases used include sodium hydroxide (NaOH) and potassium hydroxide (KOH).

Nucleophilic Substitution: Typical nucleophiles include alkyl halides and amines.

Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Decarboxylation: Heating the compound in the presence of a catalyst or under vacuum.

Major Products:

Deuterated Carboxylic Acids: Resulting from ester hydrolysis.

Deuterated Derivatives: Formed through decarboxylation and nucleophilic substitution reactions.

Applications De Recherche Scientifique

Metabolic Research

1.1 Role in Metabolic Pathways

Ethyl-2,2,2-d3-malonic acid serves as a tracer in metabolic studies due to its stable isotopes. It can be used to investigate the metabolism of malonic acid derivatives in biological systems. For example, it aids in understanding the pathways involving energy metabolism and the role of malonic acid in conditions such as metabolic disorders and vitamin B12 deficiency .

1.2 Case Study: Methylmalonic Aciduria

A significant application of this compound is in the diagnosis and study of methylmalonic aciduria (MMA), a genetic disorder characterized by the accumulation of methylmalonic acid in the body. In a study involving patients with MMA, researchers utilized deuterated forms of malonic acid to trace metabolic pathways and identify biomarkers for early diagnosis . The incorporation of this compound into metabolic assays allowed for precise quantification of MMA levels using advanced techniques such as gas chromatography-mass spectrometry (GC-MS).

Analytical Chemistry

2.1 Development of Quantitative Methods

This compound is instrumental in developing quantitative analytical methods for detecting malonic acid and its derivatives. The use of stable isotope dilution mass spectrometry (SID-MS) has been validated for measuring concentrations of malonic acids in biological samples. This method enhances sensitivity and specificity by using this compound as an internal standard .

Table 1: Comparison of Analytical Methods Using this compound

| Method | Sensitivity | Specificity | Sample Type |

|---|---|---|---|

| SID-MS | High | High | Serum/Plasma |

| GC-MS | Moderate | Moderate | Urine |

| LC-MS/MS | High | Very High | Various Biological Samples |

Synthetic Organic Chemistry

3.1 Use as a Building Block

In synthetic organic chemistry, this compound can serve as a versatile building block for synthesizing various compounds. Its deuterated nature allows chemists to track reaction pathways and mechanisms through NMR spectroscopy and other analytical techniques.

3.2 Case Study: Synthesis of Malonamide Derivatives

Research has shown that this compound can be used to synthesize malonamide derivatives which are important in drug development . These derivatives exhibit significant biological activity and can be modified further for therapeutic applications.

Mécanisme D'action

The mechanism of action of Ethyl-2,2,2-d3-malonic Acid involves several key steps:

Deprotonation: The compound can be deprotonated to form an enolate, which is a reactive intermediate.

Nucleophilic Attack: The enolate can undergo nucleophilic attack on electrophiles, leading to the formation of new carbon-carbon bonds.

Hydrolysis and Decarboxylation: The ester group can be hydrolyzed to form a carboxylic acid, which can then undergo decarboxylation to yield a deuterated derivative.

Molecular Targets and Pathways:

Enzymes: The compound can interact with enzymes involved in metabolic pathways, providing insights into enzyme mechanisms and functions.

Metabolic Pathways: Used to trace the flow of carbon atoms in metabolic pathways, helping to elucidate complex biochemical processes.

Comparaison Avec Des Composés Similaires

Ethyl-2,2,2-d3-malonic Acid can be compared with other similar compounds, such as:

Methyl-d3-malonic Acid: Similar in structure but with a methyl group instead of an ethyl group. Used in similar applications for isotopic labeling and NMR spectroscopy.

Ethylmalonic Acid: Lacks deuterium atoms and is used in different contexts, such as in the synthesis of pharmaceuticals and specialty chemicals.

Uniqueness:

Deuterium Labeling: The presence of deuterium atoms makes this compound unique and valuable for isotopic labeling studies.

Enhanced Stability: Deuterium-labeled compounds often exhibit enhanced stability and different reactivity compared to their non-deuterated counterparts.

By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.

Activité Biologique

Ethyl-2,2,2-d3-malonic acid (CAS 70907-93-6) is a deuterated derivative of malonic acid, which is utilized in various biochemical and metabolic studies due to its isotopic labeling. This compound serves as a tracer in metabolic pathways, particularly in studies related to methylmalonic acid (MMA) metabolism and related disorders.

- Molecular Formula : C5H8O4

- Molecular Weight : 132.11 g/mol

- Appearance : Colorless crystalline solid

This compound primarily functions as a tracer molecule in biological systems. Its isotopic labeling allows researchers to differentiate it from non-deuterated compounds during mass spectrometry analyses. This property is particularly useful in studying metabolic disorders such as methylmalonic aciduria, where elevated levels of MMA can indicate deficiencies in vitamin B12 or other metabolic dysfunctions .

Metabolic Pathways

The compound participates in the following biological activities:

- Metabolic Tracing : this compound is involved in the metabolism of fatty acids and amino acids. It helps researchers track the metabolic fluxes and enzyme kinetics associated with these pathways.

- Biomarker for Disorders : Elevated levels of MMA, including its deuterated forms, are used as biomarkers for diagnosing metabolic disorders. The measurement of this compound levels can provide insights into conditions like methylmalonic acidemia .

Case Studies

-

Prenatal Diagnosis of Methylmalonic Acidemia : A study utilized stable isotope dilution methods to measure MMA levels in amniotic fluid, employing this compound as an internal standard. This method demonstrated high sensitivity and specificity for diagnosing methylmalonic acidemia prenatally .

Case Study MMA Level (ng/ml) Diagnosis Status Case 1 4840 Affected Case 3 10600 Affected Control ~20 Unaffected - Vitamin B12 Deficiency Screening : this compound has been used to assess vitamin B12 deficiency by measuring MMA levels in urine samples. Elevated MMA levels correlate with deficiencies, making this compound a valuable tool for screening in clinical settings .

Applications in Research

This compound's isotopic labeling enhances its utility in various research applications:

- Enzyme Kinetics Studies : The compound aids in understanding the mechanisms of enzymes involved in fatty acid metabolism by allowing precise tracking of metabolic processes.

- Drug Development : Its role as a tracer can facilitate the development of therapeutic agents targeting metabolic disorders associated with MMA accumulation .

Propriétés

IUPAC Name |

2-(2,2,2-trideuterioethyl)propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-2-3(4(6)7)5(8)9/h3H,2H2,1H3,(H,6,7)(H,8,9)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFXDFUAPNAMPJ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.